4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenoxy group, and a thia-pentazatetracyclohexadeca core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the furan ring and the chlorophenoxy group. These intermediates are then subjected to a series of reactions, including alkylation, cyclization, and thia-pentazatetracyclohexadeca formation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenoxy group can be reduced to form phenols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one .
- 3-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one .
Uniqueness
4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique combination of a furan ring, chlorophenoxy group, and thia-pentazatetracyclohexadeca core
Properties
Molecular Formula |
C23H16ClN5O2S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C23H16ClN5O2S/c1-12-8-13(2)26-23-18(12)19-20(32-23)22-27-21(28-29(22)11-25-19)17-7-6-16(31-17)10-30-15-5-3-4-14(24)9-15/h3-9,11H,10H2,1-2H3 |
InChI Key |
JLLYXXXABYTHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC(=CC=C6)Cl)C |
Origin of Product |
United States |
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